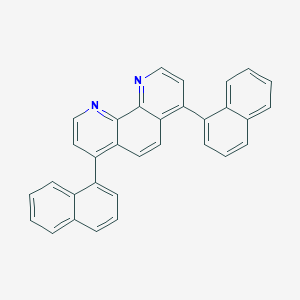

4,7-Di(naphthalen-1-yl)-1,10-phenanthroline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,7-Di(naphthalen-1-yl)-1,10-phenanthroline is a complex organic compound that belongs to the class of phenanthrolines. This compound is characterized by the presence of two naphthalene groups attached to a phenanthroline core. Phenanthrolines are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with naphthalene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4,7-dibromo-1,10-phenanthroline reacts with naphthalen-1-ylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Di(naphthalen-1-yl)-1,10-phenanthroline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene rings or the phenanthroline core are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives of the compound.

Scientific Research Applications

4,7-Di(naphthalen-1-yl)-1,10-phenanthroline has several scientific research applications:

Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.

Medicine: Explored for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light activation to target cancer cells.

Mechanism of Action

The mechanism by which 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The compound’s structure allows it to interact with various molecular targets, including enzymes and receptors, through metal coordination and π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

1,10-Phenanthroline: The parent compound, which lacks the naphthalene groups, is widely used in coordination chemistry.

2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 2 and 9 positions, known for its enhanced solubility and stability.

4,7-Diphenyl-1,10-phenanthroline: A similar compound with phenyl groups instead of naphthalene, used in similar applications but with different electronic properties.

Uniqueness

4,7-Di(naphthalen-1-yl)-1,10-phenanthroline is unique due to the presence of the naphthalene groups, which provide additional π-π stacking interactions and enhance the compound’s ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring strong and stable metal-ligand interactions, such as in catalysis and optoelectronics .

Biological Activity

4,7-Di(naphthalen-1-yl)-1,10-phenanthroline is a compound belonging to the class of phenanthroline derivatives, which have garnered attention due to their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiprotozoal, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Synthesis

The structure of this compound features two naphthalene moieties attached to the 4 and 7 positions of the phenanthroline core. This configuration is crucial for its biological activity. Various synthetic methods have been explored to produce this compound efficiently, including microwave-assisted reactions and classical condensation techniques that yield high purity and yield rates .

Antiparasitic Activity

Recent studies have demonstrated that phenanthroline derivatives exhibit significant antiprotozoal activity against various parasites such as Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei. For instance, a related derivative showed IC50 values in the sub-micromolar range against these pathogens. The mechanism of action is believed to involve binding to telomeric G-quadruplexes in parasitic DNA, which disrupts their replication processes and offers a potential pathway to overcome drug resistance mechanisms .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have indicated that metal complexes derived from this compound exhibit potent cytotoxicity against various human cancer cell lines. For example, oxovanadium(IV) complexes with phenanthroline ligands demonstrated significant apoptosis induction in cancer cells . The cytotoxic effects were evaluated using the MTT assay across several cancer types including colon carcinoma (HCT-116) and breast adenocarcinoma (MCF7), revealing promising results .

Case Studies

- Antimalarial Activity : A derivative of this compound was tested against both chloroquine-sensitive and resistant strains of P. falciparum. Results indicated a selectivity index (SI) favoring antiparasitic activity over cytotoxicity to human cells, suggesting a therapeutic window for further development .

- Cytotoxicity in Cancer Models : In vitro studies on cancer cell lines demonstrated that phenanthroline derivatives could induce cell death through ROS generation and apoptosis pathways. Notably, complexes with higher Lewis acidity showed enhanced biological activity compared to their non-complexed counterparts .

Data Tables

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Antimalarial | P. falciparum (CQ-resistant) | 0.5 | 505.7 |

| Antileishmanial | L. donovani | 2.52 - 4.50 | Not specified |

| Antitrypanosomal | T. brucei brucei | 0.8 | 91 |

| Anticancer | HCT-116 (colon carcinoma) | 3.0 | Not specified |

| Anticancer | MCF7 (breast adenocarcinoma) | 5.0 | Not specified |

Properties

IUPAC Name |

4,7-dinaphthalen-1-yl-1,10-phenanthroline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H20N2/c1-3-11-23-21(7-1)9-5-13-25(23)27-17-19-33-31-29(27)15-16-30-28(18-20-34-32(30)31)26-14-6-10-22-8-2-4-12-24(22)26/h1-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECYNBGOOARXEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC5=C(C=CN=C5C4=NC=C3)C6=CC=CC7=CC=CC=C76 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609009 |

Source

|

| Record name | 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215007-80-9 |

Source

|

| Record name | 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.